molecular formula C15H16N4O2S B2988079 3-(3,4-dimethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852437-21-9

3-(3,4-dimethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2988079
CAS No.: 852437-21-9
M. Wt: 316.38
InChI Key: BQJPTNKFKMCVSN-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with ethylthiosemicarbazide to form the corresponding hydrazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) to yield the desired triazolopyridazine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: SnCl2, iron powder

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, sulfuric acid (H2SO4) for sulfonation

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds, sulfonated compounds

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.

    Agrochemicals: It is studied for its potential use as a pesticide or herbicide due to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • 3-(3,4-dimethoxyphenyl)-6-(propylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • 3-(3,4-dimethoxyphenyl)-6-(butylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethylsulfanyl group, in particular, may confer distinct properties compared to other alkylsulfanyl derivatives.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-4-22-14-8-7-13-16-17-15(19(13)18-14)10-5-6-11(20-2)12(9-10)21-3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJPTNKFKMCVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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